molecular formula C15H12FN3O3 B5703896 ethyl 2-(4-fluorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 2-(4-fluorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5703896
M. Wt: 301.27 g/mol
InChI Key: OZBUPCIMHRJYJE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory and neurodegenerative processes. For example, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-fluorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3/c1-2-22-15(21)11-8-17-13-7-12(18-19(13)14(11)20)9-3-5-10(16)6-4-9/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBUPCIMHRJYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(NN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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